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Compound of Interest

Compound Name: Dauricumine

Cat. No.: B1247758

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemical
configuration of dauricumine, a chlorinated alkaloid. The information presented is collated
from spectroscopic and crystallographic studies, offering a detailed resource for researchers in
natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

Dauricumine is a chlorinated alkaloid isolated from the root culture of Menispermum dauricum
DC.[1][2][3] Its chemical formula is C19H24CINOG6, and it has a molecular weight of 397.854
g/mol . The molecule possesses a complex polycyclic structure, featuring a spiro linkage and
multiple stereocenters.

The planar structure of dauricumine was established through various spectroscopic methods.

[1][2]

Stereochemistry and Absolute Configuration

The definitive stereochemistry of dauricumine was determined through a combination of
spectroscopic techniques, primarily circular dichroism (CD) spectroscopy, and comparison with
a known related compound, acutumine.[1] Dauricumine is an epimer of acutumine, with the
sole difference in their stereochemistry being at the C-1 position.[1]
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The absolute configuration of dauricumine has been established as (1R,10S,11R,12S,13S).[1]

Suantitative [

Parameter Value Reference
Molecular Formula C19H24CINO6

Molecular Weight 397.854

Melting Point 205°C (decomposes)

Optical Rotation [a]25D -42 (c, 0.1 in Pyridine)

UV Amax (MeOH) 244 nm (log € 4.16)

Absolute Configuration (1R,10S,11R,12S,13S) [1]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural
elucidation of dauricumine, as inferred from the available literature.

Isolation of Dauricumine

Dauricumine was first isolated from the root culture of Menispermum dauricum. The general
procedure for the isolation of alkaloids from this source is as follows:

o Extraction: The dried and powdered root material is extracted with a suitable solvent, such as
methanol or ethanol, at room temperature.

o Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the alkaloidal fraction from non-basic compounds. The extract is dissolved in an acidic
agueous solution and then washed with an organic solvent (e.g., diethyl ether or chloroform)
to remove neutral and acidic components. The aqueous layer is then basified with a base
(e.g., ammonia or sodium carbonate) and extracted with an organic solvent (e.g., chloroform
or dichloromethane) to yield the crude alkaloid mixture.

o Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of
chromatographic techniques to isolate the individual compounds. These techniques may
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include:

o Column Chromatography: Using silica gel or alumina as the stationary phase and a
gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

o Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of
compounds.

o High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated
compounds.

Structure Elucidation and Stereochemical Determination

The structure of dauricumine was elucidated using a combination of spectroscopic and
crystallographic methods.[1][2]

e Spectroscopic Analysis:

o Nuclear Magnetic Resonance (NMR) Spectroscopy: 'H NMR, 13C NMR, and 2D NMR
(e.g., COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure
of the molecule, including the connectivity of atoms and the proton and carbon
environments.

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to
determine the exact molecular formula. Fragmentation patterns in the mass spectrum can
provide additional structural information.

o Infrared (IR) Spectroscopy: Provides information about the functional groups present in
the molecule.

o Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophores
within the molecule.

o Crystallographic Analysis:

o X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive
three-dimensional structure of a molecule, including the relative stereochemistry of all
chiral centers. While the initial report mentions crystallographic methods for the class of
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compounds, specific X-ray data for dauricumine itself is not detailed in the primary
accessible literature.[1][2]

o Stereochemical Assignment:

o Circular Dichroism (CD) Spectroscopy: The absolute configuration of dauricumine was
determined by comparing its CD spectrum with that of the known related alkaloid,
acutumine. The CD spectrum of dauricumine showed a negative Cotton effect around
315 nm, which was consistent with the stereochemistry at C-12 and C-13 in acutumine.
This comparison, coupled with the knowledge that dauricumine is the C-1 epimer of
acutumine, allowed for the assignment of the absolute configuration as
(1R,10S,11R,12S,13S).[1]

Biological Activity and Signaling Pathway

Dauricumine has been reported to exhibit biological activity as an inhibitor of osteoclast
differentiation. Specifically, it inhibits the NF-kB ligand-induced differentiation of mouse bone
marrow-derived macrophages into multinucleated osteoclasts.[4]

Logical Relationship of Dauricumine's Mechanism of
Action
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Caption: Dauricumine inhibits RANKL-induced osteoclast differentiation by targeting the NF-
KB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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